molecular formula C12H13F3O B14053054 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one

1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14053054
M. Wt: 230.23 g/mol
InChI Key: QKMVPVZNZGXICB-UHFFFAOYSA-N
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Description

1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O It is characterized by the presence of an ethyl group, a trifluoromethyl group, and a phenyl ring attached to a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one typically involves the condensation of 3-ethyl-2-(trifluoromethyl)benzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. Additionally, the presence of the ketone group can facilitate the formation of hydrogen bonds with biological macromolecules, influencing their activity .

Comparison with Similar Compounds

Uniqueness: 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both an ethyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C12H13F3O

Molecular Weight

230.23 g/mol

IUPAC Name

1-[3-ethyl-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H13F3O/c1-3-9-5-4-6-10(7-8(2)16)11(9)12(13,14)15/h4-6H,3,7H2,1-2H3

InChI Key

QKMVPVZNZGXICB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC(=O)C)C(F)(F)F

Origin of Product

United States

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